3-Aminoisonicotinamide Monohydrate
Overview
Description
3-Aminoisonicotinamide Monohydrate is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 167.15 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoisonicotinamide Monohydrate typically involves the reaction of isonicotinic acid with ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
3-Aminoisonicotinamide Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Aminoisonicotinamide Monohydrate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Aminoisonicotinamide Monohydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The compound can bind to active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: A related compound with similar structural features but different functional groups.
3-Aminopyridine: Another pyridine derivative with an amino group at the 3-position.
Nicotinamide: A compound with a similar pyridine ring but different substituents
Uniqueness
3-Aminoisonicotinamide Monohydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and crystalline nature also make it suitable for various applications in research and industry .
Properties
IUPAC Name |
3-aminopyridine-4-carboxamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.H2O/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPFOXHIVEKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-46-7 | |
Record name | 4-Pyridinecarboxamide, 3-amino-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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